Chloro(chloromethyl)iminophosphanium

Description

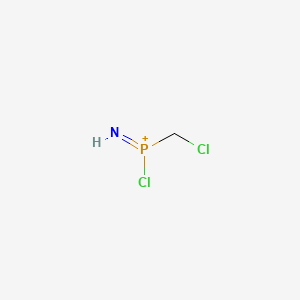

Chloro(chloromethyl)iminophosphanium is a highly reactive organophosphorus compound characterized by a phosphanium core (a phosphorus atom with a positive charge) substituted with a chloromethyl group and an imino group (NH).

Phosphanium salts, such as those containing chloromethyl substituents, are typically employed as intermediates in organic synthesis, particularly in phosphorylation reactions or as precursors for generating ylides in Wittig or Staudinger reactions . The chloromethyl group enhances electrophilicity, making the compound susceptible to nucleophilic substitution, while the imino group may participate in coordination chemistry or act as a leaving group under specific conditions.

Due to its reactivity, this compound likely requires stringent handling protocols, akin to other chloromethyl-containing compounds (e.g., Chloromethyl chlorosulfate, MOM chloride), which are classified as hazardous due to their carcinogenic or corrosive properties .

Properties

CAS No. |

89945-75-5 |

|---|---|

Molecular Formula |

CH3Cl2NP+ |

Molecular Weight |

130.92 g/mol |

IUPAC Name |

chloro-(chloromethyl)-iminophosphanium |

InChI |

InChI=1S/CH3Cl2NP/c2-1-5(3)4/h4H,1H2/q+1 |

InChI Key |

IHDTVPDPIOJZDJ-UHFFFAOYSA-N |

Canonical SMILES |

C([P+](=N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(chloromethyl)iminophosphanium typically involves the reaction of a chlorophosphine with a chloromethylating agent. One common method is the reaction of chlorophosphine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Chloro(chloromethyl)iminophosphanium undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.

Reduction Reactions: The imino group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: The major products are phosphine derivatives with various functional groups.

Oxidation Reactions: The major products are phosphine oxides or phosphonates.

Reduction Reactions: The major products are amines.

Scientific Research Applications

Chloro(chloromethyl)iminophosphanium has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: It is studied for its potential use in the modification of biomolecules and as a probe for studying biological processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Chloro(chloromethyl)iminophosphanium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various nucleophiles, while the chloromethyl group can undergo substitution reactions. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings and Research Insights

Reactivity Profile: this compound shares reactivity traits with (Chloromethyl)-triphenylphosphoniumchloride, where the chloromethyl group acts as a leaving group, facilitating nucleophilic substitution. Compared to Chloromethyl chlorosulfate, which is an ester of chlorosulfuric acid, this compound is expected to exhibit higher thermal stability due to the phosphorus-nitrogen bond but lower hydrolytic stability due to the labile chloromethyl group .

Applications: Unlike MOM chloride, which is primarily a protecting agent, this compound may serve dual roles as both a phosphorylating agent and a precursor for heterocyclic compounds, similar to triphenylphosphonium derivatives .

Safety and Handling: All chloromethyl-containing compounds in Table 1 require strict exposure controls. Chloromethyl chlorosulfate, for instance, mandates use only as an intermediate in controlled environments , while MOM chloride is regulated as a carcinogen . By analogy, this compound likely necessitates similar precautions, including the use of fume hoods and personal protective equipment (PPE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.